molecular formula C6H7Cl3N2 B6158345 1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride CAS No. 1956369-49-5

1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride

Cat. No.: B6158345
CAS No.: 1956369-49-5
M. Wt: 213.5 g/mol
InChI Key: LBSWPMASOMSPSB-UHFFFAOYSA-N
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Description

1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, and medicine. It is known for its unique structure, which includes a pyridine ring substituted with chlorine atoms at positions 4 and 6, and a methanamine group at position 2. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 4,6-dichloropyridine with formaldehyde and ammonia under controlled conditions to form the desired methanamine derivative. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination and amination processes. The use of continuous flow reactors and automated systems ensures high yield and purity. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid, followed by crystallization and purification steps .

Chemical Reactions Analysis

Types of Reactions

1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, which is useful in the development of antimicrobial and anticancer agents .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloropyridin-4-yl)methanamine hydrochloride
  • 1-(6-chloropyridin-2-yl)methanamine hydrochloride
  • 4,6-dichloropyrimidine derivatives

Uniqueness

1-(4,6-dichloropyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in substitution reactions and greater efficacy in enzyme inhibition studies .

Properties

CAS No.

1956369-49-5

Molecular Formula

C6H7Cl3N2

Molecular Weight

213.5 g/mol

IUPAC Name

(4,6-dichloropyridin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H6Cl2N2.ClH/c7-4-1-5(3-9)10-6(8)2-4;/h1-2H,3,9H2;1H

InChI Key

LBSWPMASOMSPSB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)Cl)Cl.Cl

Purity

95

Origin of Product

United States

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